3-(4-Bromophenyl)-4-fluoro-1H-pyrazole

Synthetic methodology Process chemistry Pyrazole synthesis

Researchers seeking advanced pyrazole intermediates for SAR-driven medicinal chemistry often face limited access to regioisomerically pure, dual-functionalized scaffolds. 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole (CAS 2219379-88-9) directly addresses this gap. - One-step synthesis in quantitative yield via adapted Vilsmeier conditions, fully characterized by 1H-/13C-NMR, IR, and Raman. - 4-Bromophenyl moiety provides a reliable handle for late-stage Suzuki or Buchwald-Hartwig diversification. - 4-Fluoro substituent enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. Supplied with batch-specific analytical certificates; available for immediate dispatch.

Molecular Formula C9H6BrFN2
Molecular Weight 241.063
CAS No. 2219379-88-9
Cat. No. B2372355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-4-fluoro-1H-pyrazole
CAS2219379-88-9
Molecular FormulaC9H6BrFN2
Molecular Weight241.063
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=NN2)F)Br
InChIInChI=1S/C9H6BrFN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13)
InChIKeyBKPMVPDFMFVTHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)-4-fluoro-1H-pyrazole (CAS 2219379-88-9) – Procurement and Structural Baseline


3-(4-Bromophenyl)-4-fluoro-1H-pyrazole (CAS 2219379-88-9) is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms, with a 4-bromophenyl substituent at the 3-position and a fluorine atom at the 4-position of the pyrazole core. The molecular formula is C9H6BrFN2 and the molecular weight is 241.06 g/mol . This compound is commercially available as a research chemical and has been the subject of dedicated synthetic methodology studies. A notable published protocol demonstrates its one-step synthesis in quantitative yield under adapted Vilsmeier conditions, with comprehensive characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1].

Why Generic Substitution of 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole (CAS 2219379-88-9) Fails


Pyrazole derivatives bearing halogen substituents are not interchangeable in research or industrial applications. The specific regioisomeric arrangement of the 4-bromophenyl group at the 3-position and the fluorine atom at the 4-position of the pyrazole ring defines this compound's distinct electronic and steric profile. Substitution with the regioisomer 4-bromo-3-(4-fluorophenyl)-1H-pyrazole, or with analogs lacking the bromine atom for cross-coupling, or replacing fluorine with chlorine or hydrogen, fundamentally alters physicochemical properties, hydrogen-bonding capacity, and reactivity in downstream derivatization . Notably, the 4-fluoro substitution on the pyrazole ring imposes a distinct supramolecular hydrogen-bonding motif—1D catemeric chains—compared with the trimeric motifs observed in 4-chloro- and 4-bromo-1H-pyrazole analogs, which directly impacts crystallization behavior and solid-state properties [1]. Furthermore, the bromophenyl moiety provides a critical synthetic handle for cross-coupling reactions that is absent in non-brominated analogs .

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole (CAS 2219379-88-9) Versus Comparators


One-Step Synthesis Protocol Achieving Quantitative Yield for 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole

A published protocol achieves quantitative yield in a single synthetic step using adapted Vilsmeier conditions, representing a more efficient route than conventional multi-step pyrazole syntheses that typically require separate cyclization and halogenation steps [1].

Synthetic methodology Process chemistry Pyrazole synthesis

Distinct Supramolecular Hydrogen-Bonding Motif in 4-Fluoro-1H-pyrazole Core Versus 4-Chloro and 4-Bromo Analogs

The 4-fluoro-1H-pyrazole core forms one-dimensional catemeric chains via intermolecular N—H⋯N hydrogen bonding, whereas the 4-chloro and 4-bromo analogs form discrete trimeric supramolecular motifs. Additionally, the triclinic crystal structure of 4-fluoro-1H-pyrazole (space group P-1) is not isomorphous with the isomorphous orthorhombic structures (space group Pnma) of the chloro and bromo analogs [1].

Crystal engineering Solid-state chemistry Supramolecular chemistry

Bond Length Comparisons in 4-Halo-1H-pyrazole Series: 4-Fluoro Distinct from 4-Chloro and 4-Bromo

Comparative crystallographic bond length analysis across the 4-halo-1H-pyrazole series reveals that the C—F bond in the 4-fluoro derivative is substantially shorter than the C—Cl and C—Br bonds in the respective halo analogs, while the N1—N2 bond in 4-fluoro-1H-pyrazole is longer than in the parent 1H-pyrazole [1].

Structural chemistry Halogen bonding Crystallography

Dual Halogen Functionalization Enables Versatile Downstream Derivatization Not Accessible from Mono-Halogenated Analogs

The compound contains both a bromine atom on the phenyl ring and a fluorine atom on the pyrazole core. The bromine atom serves as a handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions, while the fluorine atom modulates electronic properties and metabolic stability . Analogs lacking the bromine (e.g., 3-phenyl-4-fluoro-1H-pyrazole) cannot undergo aryl cross-coupling at this position without prior functionalization. Conversely, analogs lacking the 4-fluoro substitution lack the enhanced lipophilicity and metabolic resistance conferred by fluorine .

Medicinal chemistry Cross-coupling Synthetic building blocks

Optimal Research and Industrial Application Scenarios for 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole (CAS 2219379-88-9)


Medicinal Chemistry: Lead Optimization Requiring Aryl Cross-Coupling with Fluorine-Enhanced Pharmacokinetics

In medicinal chemistry programs targeting prostate cancer or inflammatory pathways where pyrazole-based scaffolds have shown efficacy, 3-(4-bromophenyl)-4-fluoro-1H-pyrazole serves as an advanced intermediate. The 4-bromophenyl group enables late-stage diversification via Suzuki or Buchwald-Hartwig coupling to explore SAR at the 3-position, while the 4-fluoro substituent on the pyrazole core may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs . This dual functionality is particularly relevant for programs optimizing androgen receptor antagonists, where 3-(4-fluorophenyl)-1H-pyrazole derivatives have demonstrated LNCaP cell growth inhibition with IC50 values of 18 μmol/L and PSA downregulation rates of 46% [1].

Agrochemical Discovery: Fungicide and Herbicide Scaffold Development

Pyrazole derivatives containing halogen substituents are established pharmacophores in agrochemicals. 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole can be employed as a core scaffold for developing novel fungicides or herbicides, with the bromophenyl moiety providing a site for further functionalization to tune target binding or physicochemical properties. Research indicates that halogenated pyrazole derivatives exhibit enhanced activity in crop protection applications compared to non-halogenated counterparts .

Materials Science: Liquid Crystal and Optoelectronic Material Precursor

The combination of a rigid aromatic pyrazole core with bromine (heavy atom, polarizable) and fluorine (high electronegativity) substituents confers electronic properties relevant to materials science. 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole can be utilized as a precursor in the development of liquid crystalline materials and optoelectronic components, where the bromine atom provides a site for polymerization or conjugation extension while fluorine modulates dipole moment and intermolecular interactions .

Crystal Engineering and Solid-State Formulation Studies Involving 4-Fluoro-pyrazole Motifs

Given the established difference in supramolecular hydrogen-bonding architecture between 4-fluoro-1H-pyrazole (1D catemeric chains) and its 4-chloro/4-bromo analogs (discrete trimers) [2], 3-(4-bromophenyl)-4-fluoro-1H-pyrazole is a suitable candidate for crystal engineering studies. Researchers investigating solid-form screening, co-crystallization, or structure-property relationships in halogenated heterocycles can utilize this compound to explore how the 4-fluoro substitution pattern influences packing, solubility, and stability compared to other 4-halo-pyrazole derivatives.

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